Physicochemical Differentiation: N3-Benzyl vs. N3-Phenyl Substitution Effects on Lipophilicity and Steric Bulk
The N3-benzyl substituent of the target compound (CAS 892300-06-0) introduces a methylene spacer between the pyrimidine nitrogen and the aromatic ring, conferring distinct physicochemical properties relative to the directly attached N3-phenyl analog. The benzyl group increases molecular weight by 14 Da (308.36 vs. 294.33 Da for the 3-phenyl analog), adds one rotatable bond, and reduces conformational rigidity compared to the N3-phenyl derivative [1]. Calculated partition coefficient (cLogP) for the target compound is estimated at approximately 3.2–3.5 versus approximately 2.8–3.1 for the 3-phenyl analog based on fragment-based calculation methods, reflecting the additional methylene unit and increased lipophilicity [1]. The N3-benzyl group also modifies the spatial orientation of the aromatic substituent relative to the planar benzofuro-pyrimidine core, which may influence π-stacking interactions within hydrophobic binding pockets [2].
| Evidence Dimension | Physicochemical properties: molecular weight, cLogP, rotatable bond count, conformational flexibility |
|---|---|
| Target Compound Data | MW 308.36 g/mol; cLogP ~3.2–3.5 (estimated); N3-CH₂-Ph linker (1 additional rotatable bond vs. phenyl); benzyl torsional flexibility |
| Comparator Or Baseline | 3-Phenyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one (CID 2150404): MW 294.33 g/mol; cLogP ~2.8–3.1 (estimated); N3-Ph directly attached (conformationally restricted) |
| Quantified Difference | ΔMW = +14 Da; ΔcLogP ~ +0.3 to +0.5 log units; +1 rotatable bond; altered N3-aryl presentation geometry |
| Conditions | Calculated/estimated values based on fragment-additive methods; structural comparison derived from published SMILES and IUPAC nomenclature for both compounds |
Why This Matters
The higher lipophilicity and conformational flexibility of the N3-benzyl group relative to N3-phenyl directly affect membrane permeability, plasma protein binding, and CYP450 susceptibility—parameters critical for selecting the appropriate analog in cell-based or in vivo experimental designs.
- [1] Il'chenko OV, Zaremba OV, Kovalenko SM, Sherakov AA, Chernykh VP. Synthesis of 3-Substituted 2-Thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-ones. Synthetic Communications. 2007;37(15):2559-2568. DOI: 10.1080/00397910701462831 View Source
- [2] BindingDB Entry BDBM66169. 3-phenyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one (CID 2150404). Molecular Formula: C₁₆H₁₀N₂O₂S. Molecular Weight: 294.33. View Source
